molecular formula C8H7BrFNO2S B14362191 [(5-Amino-2-bromo-4-fluorophenyl)sulfanyl]acetic acid CAS No. 95635-43-1

[(5-Amino-2-bromo-4-fluorophenyl)sulfanyl]acetic acid

Cat. No.: B14362191
CAS No.: 95635-43-1
M. Wt: 280.12 g/mol
InChI Key: DWOGPODNFVBGQG-UHFFFAOYSA-N
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Description

[(5-Amino-2-bromo-4-fluorophenyl)sulfanyl]acetic acid is an organic compound that features a unique combination of functional groups, including an amino group, a bromine atom, a fluorine atom, and a sulfanyl group attached to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(5-Amino-2-bromo-4-fluorophenyl)sulfanyl]acetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and green chemistry principles are often employed to enhance the efficiency and sustainability of the production process .

Scientific Research Applications

Mechanism of Action

The mechanism of action of [(5-Amino-2-bromo-4-fluorophenyl)sulfanyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

[(5-Amino-2-bromo-4-fluorophenyl)sulfanyl]acetic acid can be compared with similar compounds such as:

  • [(5-Amino-2-chloro-4-fluorophenyl)sulfanyl]acetic acid
  • [(5-Amino-2-bromo-4-chlorophenyl)sulfanyl]acetic acid
  • [(5-Amino-2-bromo-4-fluorophenyl)thio]acetic acid

These compounds share similar structural features but differ in the nature and position of the substituents. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .

Properties

CAS No.

95635-43-1

Molecular Formula

C8H7BrFNO2S

Molecular Weight

280.12 g/mol

IUPAC Name

2-(5-amino-2-bromo-4-fluorophenyl)sulfanylacetic acid

InChI

InChI=1S/C8H7BrFNO2S/c9-4-1-5(10)6(11)2-7(4)14-3-8(12)13/h1-2H,3,11H2,(H,12,13)

InChI Key

DWOGPODNFVBGQG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1SCC(=O)O)Br)F)N

Origin of Product

United States

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